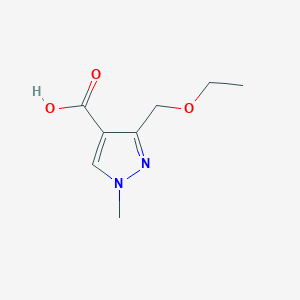
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid (EMPC) is a novel compound that has been found to have potential applications in scientific research. It is a pyrazole derivative that has been synthesized through a multi-step process involving the reaction of various chemicals. EMPC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and inflammation. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been found to improve glucose tolerance and insulin sensitivity, which may contribute to its potential use as an anti-diabetic agent.
实验室实验的优点和局限性
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, there are also some limitations to using 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
未来方向
There are several future directions for research on 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid. One area of research is to further elucidate its mechanism of action, particularly its interaction with COX-2 and DPP-4. Another area of research is to investigate its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. In addition, further research is needed to investigate its potential use as an anti-inflammatory and anti-diabetic agent, particularly in animal models of disease.
合成方法
The synthesis of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid involves a multi-step process that includes the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by the reaction of the resulting product with sodium hydride and methyl iodide. The final step involves the reaction of the resulting product with sodium hydroxide to yield 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid. This process has been optimized to yield high purity and high yield of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid.
科学研究应用
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been studied for its potential use as an anti-diabetic agent, as it has been found to improve glucose tolerance and insulin sensitivity.
属性
IUPAC Name |
3-(ethoxymethyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-5-7-6(8(11)12)4-10(2)9-7/h4H,3,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHFIUQMHHHDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)
amino}-2-methylpropanoic acid](/img/structure/B2706075.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2706076.png)
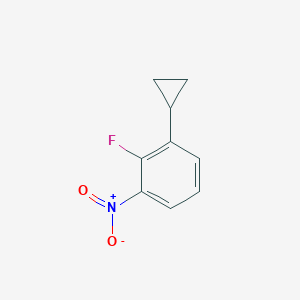
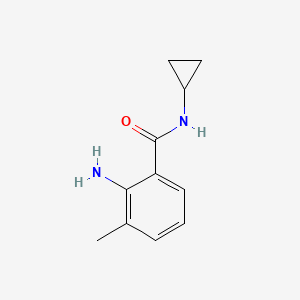

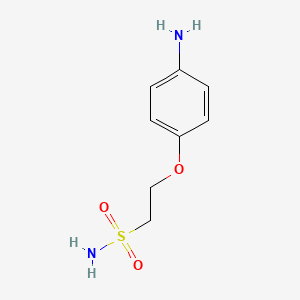
![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2706084.png)
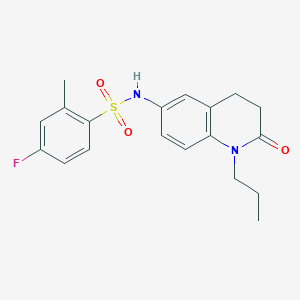
![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)
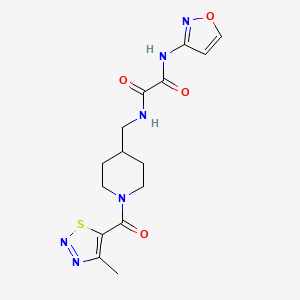

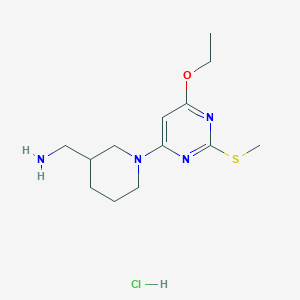
![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)